

Spectroscopic Analysis of 4'-Fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4'-Fluoroacetophenone** (4-FAP), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

4'-Fluoroacetophenone is an aromatic ketone with the chemical formula C₈H₇FO. Its structure consists of an acetophenone molecule substituted with a fluorine atom at the para position of the phenyl ring.

Table 1: Physicochemical Properties of **4'-Fluoroacetophenone**

Property	Value
IUPAC Name	1-(4-fluorophenyl)ethanone
CAS Number	403-42-9
Molecular Formula	C ₈ H ₇ FO
Molecular Weight	138.14 g/mol [1]
Appearance	Clear colorless to slightly yellow liquid
Melting Point	4 °C
Boiling Point	196 °C
Density	1.138 g/mL at 25 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4'-Fluoroacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data of **4'-Fluoroacetophenone** (500 MHz, CDCl₃)[2]

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
2.58	Singlet	-	-CH₃ (Methyl protons)
7.13	Triplet	8.8	Ar-H (Protons ortho to Fluorine)
7.98	Quartet	-	Ar-H (Protons meta to Fluorine)

Table 3: ¹³C NMR Spectroscopic Data of **4'-Fluoroacetophenone** (125 MHz, CDCl₃)[2]

Chemical Shift (δ) [ppm]	Assignment
26.5	-CH₃
115.6 (d, J = 21.8 Hz)	C-H (Carbons ortho to Fluorine)
131.0 (d, J = 9.3 Hz)	C-H (Carbons meta to Fluorine)
133.6 (d, J = 3.0 Hz)	C-F (Carbon attached to Fluorine)
165.8 (d, J = 255.5 Hz)	C-C=O (Quaternary carbon)
196.4	C=O (Carbonyl carbon)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of 4'-Fluoroacetophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2925	Weak	Aliphatic C-H stretch
~1680	Strong	C=O stretch (Aryl ketone)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-F stretch
~840	Strong	para-disubstituted C-H bend

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments of 4'-Fluoroacetophenone (Electron Ionization)

m/z	Relative Intensity	Assignment
138	Moderate	[M] ⁺ (Molecular ion)
123	High	[M - CH ₃] ⁺
95	High	[C ₆ H ₄ F] ⁺
75	Moderate	[C ₆ H ₃]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **4'-Fluoroacetophenone** was prepared by dissolving approximately 20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer.[2]

¹H NMR Acquisition:

• Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Acquisition:

• Pulse Sequence: zgpg30

• Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. A Fourier transform was applied, followed by phase correction and baseline correction. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **4'-Fluoroacetophenone** was prepared between two potassium bromide (KBr) plates.[3]

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer. [4]

Acquisition:

• Technique: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: A background spectrum of the empty KBr plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation: The liquid sample of **4'-Fluoroacetophenone** was introduced directly into the ion source via a heated probe.

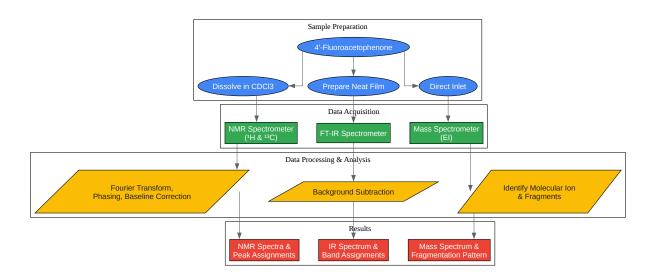
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Acquisition:

• Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-400


• Scan Speed: 1 scan/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated with respect to the base peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4'-Fluoroacetophenone**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of **4'-Fluoroacetophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 4'-Fluoroacetophenone | C8H7FO | CID 9828 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4'-Fluoroacetophenone: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b120862#spectroscopic-data-of-4fluoroacetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com